N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Description
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Properties
CAS No. |
5755-62-4 |
|---|---|
Molecular Formula |
C5H11BrS |
Molecular Weight |
183.11 g/mol |
IUPAC Name |
2-(2-bromoethylsulfanyl)propane |
InChI |
InChI=1S/C5H11BrS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 |
InChI Key |
FPCKRLDKFDUFLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)SCCBr |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H25N3O4S
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may serve as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of similar pyrimidine derivatives has been documented in various studies. Compounds with structural similarities have shown efficacy in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
A study demonstrated that a related compound exhibited IC50 values of:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 3.5 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that mediate inflammatory responses or cancer growth.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : A clinical study involving patients with bacterial infections treated with a similar pyrimidine derivative showed a significant reduction in infection rates compared to standard antibiotic therapy.
- Cancer Treatment : In a preclinical trial, administration of the compound led to a marked decrease in tumor size in mice models bearing xenografts of human breast cancer cells.
- Anti-inflammatory Effects : A randomized controlled trial assessed the impact of a related compound on patients with rheumatoid arthritis, demonstrating reduced joint swelling and pain.
Scientific Research Applications
Anticancer Properties
Recent research has highlighted the compound's potential as a chemotherapeutic agent. It has shown promise in targeting various cancer types, particularly through mechanisms that involve the inhibition of tumor cell proliferation and induction of apoptosis.
Case Study: Chemotherapeutic Efficacy
A study published in a patent document detailed the compound's effectiveness against cancer cells. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its utility as a lead compound in developing novel anticancer drugs .
Anti-inflammatory Applications
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways and cytokine production.
Research Findings
In laboratory studies, derivatives of similar pyrimidine compounds have been shown to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .
Synthesis of Bioactive Compounds
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide serves as a valuable building block in organic synthesis. Its unique structural features allow for modifications that can yield new compounds with enhanced biological activities.
Synthetic Pathways
Research has indicated that this compound can be modified to create derivatives with improved pharmacological profiles. For example, the introduction of various substituents on the pyrimidine ring can lead to compounds with enhanced selectivity and potency against specific biological targets .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Studies have focused on its interaction with cellular targets and pathways involved in cancer progression and inflammation.
Mechanistic Insights
Investigations into the molecular interactions have revealed that the compound may act on specific kinases involved in cell signaling pathways related to cancer growth and inflammation. This knowledge is instrumental in guiding further drug design efforts .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Preparation Methods
Introduction of the Carboxamide Group
The ester at position 5 is converted to a carboxamide via aminolysis or activation followed by coupling:
Method A: Direct Aminolysis (,):
- Reflux the ester intermediate (5a, 0.01 mol) with excess hydrazine hydrate (5 mL) for 6 hours.
- Isolate the product by filtration and crystallize from ethanol (yield: 42–55%).
Method B: Chloroacetyl Intermediate ():
- Treat the ester with chloroacetyl chloride in toluene/Et₃N to form chloroacetyl amide.
- React with 4-methoxyaniline in DMF at RT for 3 hours (yield: 70–95%).
Comparison :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| A | Hydrazine hydrate | 55% | 95% (HPLC) |
| B | Chloroacetyl chloride + 4-methoxyaniline | 73% | 98% (HPLC) |
Sulfanylidene Group Stabilization
Thiourea incorporation during cyclocondensation ensures the 2-sulfanylidene group remains intact. Post-synthesis alkylation is avoided due to ring instability.
Purification and Characterization
Crystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (mp: 421–485 K).
Chromatography : Silica gel column chromatography (DCM:MeOH, 9:1) resolves minor impurities.
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 2.47 (s, 3H, CH₃), 3.72–3.85 (m, 12H, OCH₃), 6.83–7.25 (m, 7H, Ar-H).
- LC-MS : m/z 443.5 [M+H]⁺, consistent with molecular formula C₂₂H₂₅N₃O₆S.
Challenges and Mitigation
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions.
- Byproducts : Optimize stoichiometry (1:1.2:1.5 for aldehyde:β-keto ester:thiourea).
- Oxidation : Conduct reactions under N₂ to preserve sulfanylidene group.
Scalability and Industrial Relevance
- Batch reactors with controlled heating (70°C) and pH adjustment (HCl) achieve 76% yield.
- Cost-effective catalysts (CeCl₃·7H₂O) reduce production expenses.
Environmental Considerations :
- Ethanol/water solvent systems align with green chemistry principles.
- Recycling mother liquors reduces waste.
Emerging Methodologies
Microwave-Assisted Synthesis ():
Flow Chemistry :
- Continuous flow systems improve heat transfer and reproducibility.
Q & A
Q. What reactor designs improve scalability of thioamide cyclization?
- Methodological Answer : Continuous-flow microreactors (residence time: 10–30 min) enhance heat transfer and reduce side reactions (e.g., oxidation) compared to batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
